

# Spectroscopic Analysis of 2-Amino-5-nitrothiazole: A Technical NMR Guide

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## Compound of Interest

Compound Name: 2-Amino-5-nitrothiazole

Cat. No.: B118965

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of **2-Amino-5-nitrothiazole** ( $C_3H_3N_3O_2S$ ), a key intermediate in the synthesis of various pharmaceutical agents. This document details the expected  $^1H$  and  $^{13}C$  NMR spectral data, outlines a standardized experimental protocol for data acquisition, and presents this information in a clear, accessible format to support research and development activities.

## Introduction

**2-Amino-5-nitrothiazole** is a critical building block in medicinal chemistry, notably utilized in the development of antimicrobial and antiprotozoal drugs. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug design and synthesis. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide focuses on the practical application of  $^1H$  and  $^{13}C$  NMR for the routine characterization of **2-Amino-5-nitrothiazole**.

## Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts ( $\delta$ ) for **2-Amino-5-nitrothiazole**. These predictions are based on analysis of the molecular structure and available data for analogous compounds. The data is presented for spectra acquired in deuterated dimethyl sulfoxide ( $DMSO-d_6$ ), a common solvent for this compound.

## <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.8	Singlet	1H	Thiazole C4-H
~8.5	Broad Singlet	2H	-NH <sub>2</sub>

Note: The chemical shift of the amino (-NH<sub>2</sub>) protons is highly dependent on solvent, concentration, and temperature, and may appear as a broad singlet.

## <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~172	C2 (C-NH <sub>2</sub> )
~148	C4 (CH)
~140	C5 (C-NO <sub>2</sub> )

## Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-Amino-5-nitrothiazole**.

### Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **2-Amino-5-nitrothiazole**.
- **Solvent Addition:** Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- **Homogenization:** Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

## NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

For  $^1\text{H}$  NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1.0 seconds.
- Acquisition Time: Approximately 4 seconds.
- Spectral Width: 0 to 12 ppm.

For  $^{13}\text{C}$  NMR:

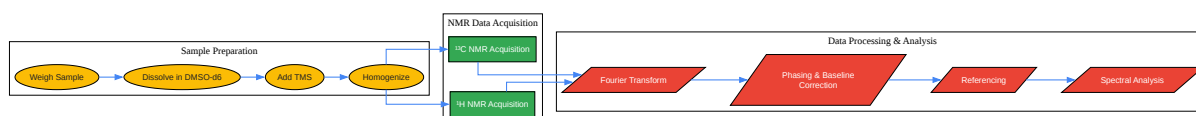
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: Approximately 1-2 seconds.
- Spectral Width: 0 to 200 ppm.

## Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$  spectra before Fourier transformation.
- Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
- Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

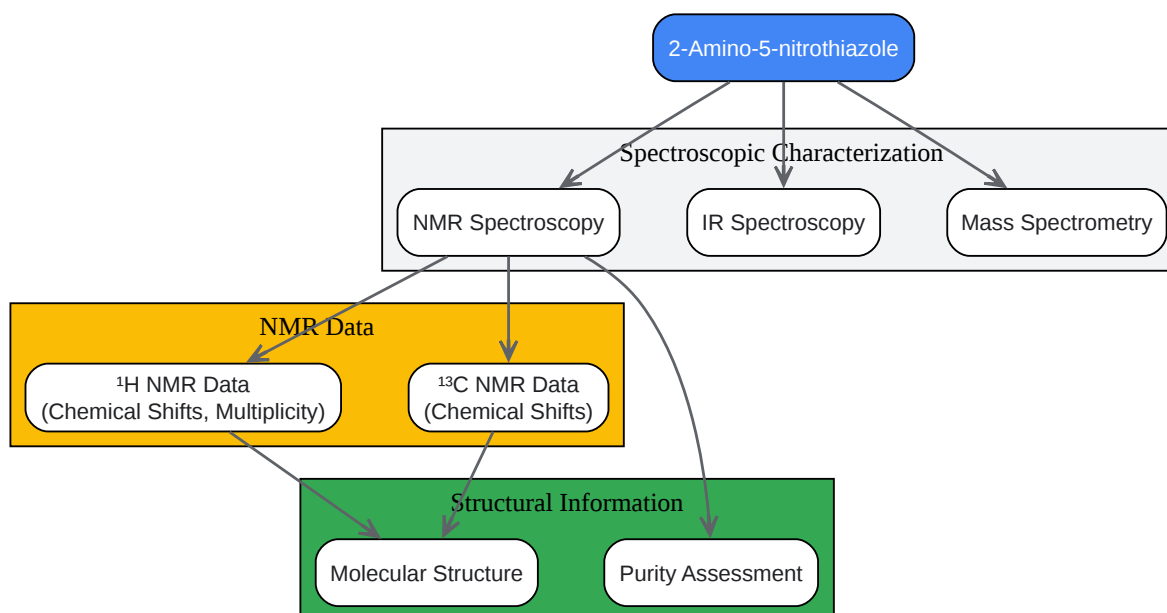
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Amino-5-nitrothiazole**.



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*Experimental Workflow for NMR Analysis of 2-Amino-5-nitrothiazole.*



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*Logical Relationship of Spectroscopic Data to Structural Information.*

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